2-(Dimethylamino)-6-fluorobenzoic acid
Overview
Description
2-(Dimethylamino)-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with a 2-(dimethylamino)ethyl substituent, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. This suggests potential applications in cancer research and treatment (Deady et al., 2005).
Spectroscopic Properties for Chemical Analysis : The study of halogen-substituted derivatives of 6-Dimethylamino-2-phenylbenzothiazole has led to insights into the spectroscopic properties of such compounds. This research is beneficial for designing benzothiazole fluorophores with specific fluorescence properties (Misawa et al., 2019).
Medical Imaging Applications : Rapid solid-phase synthesis and biodistribution of 18F-labelled linear peptides, where 2-(dimethylamino)ethyl substituents play a role, are significant in the context of positron emission tomography (PET) imaging for medical diagnostics (Sutcliffe-Goulden et al., 2002).
Synthesis of Floxacin Intermediates in Pharmaceutical Manufacturing : Efficient C–C bond formation methods involving 3-(dimethylamino)acrylate, which may include similar structures, are used in the synthesis of floxacin intermediates. This indicates applications in the pharmaceutical manufacturing process (Guo et al., 2020).
Insecticidal and Repellent Activities : Derivatives of 6-amino-2-phenylbenzothiazole, including dimethylamino or fluoro substituents, have been studied for their cytostatic activities against various human cancer cell lines. These compounds may have applications in developing insect repellents and insecticides (Racané et al., 2006).
Fluorescence Properties for Biological Probes : The environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide exhibits valuable fluorescent properties as a biological probe. Its emission in the 500-600 nm range and response to environmental polarity changes are significant for biological and chemical sensing applications (Vázquez et al., 2005).
properties
IUPAC Name |
2-(dimethylamino)-6-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)7-5-3-4-6(10)8(7)9(12)13/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJUCKPINIGJPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-fluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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